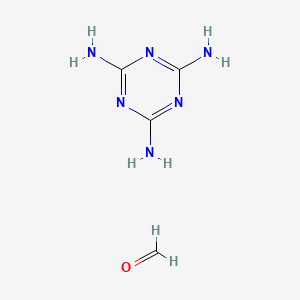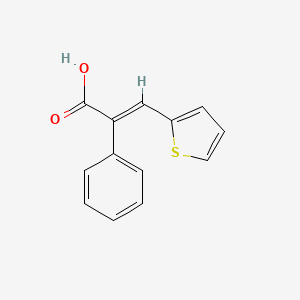![molecular formula C8H15NaO2 B1143521 OCTANOIC ACID, SODIUM SALT, [1-14C] CAS No. 13095-58-4](/img/new.no-structure.jpg)
OCTANOIC ACID, SODIUM SALT, [1-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, sodium salt, [1-14C] is a radiolabeled compound where the carbon-14 isotope is incorporated at the first carbon position of the octanoic acid molecule. This compound is also known as sodium caprylate. It is a white crystalline powder that is soluble in water and used in various scientific research applications due to its radiolabeled nature, which allows for tracking and studying metabolic pathways and biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octanoic acid, sodium salt, [1-14C] can be synthesized by reacting octanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where octanoic acid is dissolved in water and sodium hydroxide is added to the solution. The reaction proceeds as follows:
C8H16O2+NaOH→C8H15NaO2+H2O
Industrial Production Methods: The industrial production of octanoic acid, sodium salt, [1-14C] involves the same basic reaction but on a larger scale. The process includes the purification of the product to ensure high purity and the incorporation of the carbon-14 isotope at the desired position. This is achieved through specialized techniques in radiochemistry to ensure the correct labeling and purity of the final product.
Types of Reactions:
Oxidation: Octanoic acid, sodium salt can undergo oxidation reactions, where the carboxylate group can be oxidized to form various products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Products can include shorter-chain fatty acids and carbon dioxide.
Reduction: Reduced forms of the carboxylate group.
Substitution: Different metal caprylates depending on the substituting cation.
Aplicaciones Científicas De Investigación
Octanoic acid, sodium salt, [1-14C] is widely used in scientific research due to its radiolabeled nature. Some of its applications include:
Chemistry: Used as a tracer in studying chemical reactions and pathways.
Biology: Employed in metabolic studies to track the incorporation and breakdown of fatty acids.
Medicine: Utilized in diagnostic imaging and research on metabolic disorders.
Industry: Applied in the development of new materials and in the study of biochemical processes in industrial settings.
Mecanismo De Acción
The mechanism of action of octanoic acid, sodium salt, [1-14C] involves its incorporation into metabolic pathways where it can be tracked due to the presence of the carbon-14 isotope. This allows researchers to study the distribution, metabolism, and excretion of fatty acids in biological systems. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and beta-oxidation enzymes.
Comparación Con Compuestos Similares
Caprylic Acid (Octanoic Acid): The non-radiolabeled form of octanoic acid.
Sodium Caprylate: The non-radiolabeled sodium salt of octanoic acid.
Other Medium-Chain Fatty Acids: Such as heptanoic acid and nonanoic acid.
Uniqueness: Octanoic acid, sodium salt, [1-14C] is unique due to its radiolabeled carbon-14 isotope, which allows for detailed tracking and study of metabolic processes. This makes it particularly valuable in research settings where understanding the fate of fatty acids is crucial.
Propiedades
Número CAS |
13095-58-4 |
|---|---|
Fórmula molecular |
C8H15NaO2 |
Peso molecular |
168.21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










